molecular formula C12H13FO2 B8814442 Ethyl 3-cyclopropyl-4-fluorobenzoate CAS No. 1063733-84-5

Ethyl 3-cyclopropyl-4-fluorobenzoate

Cat. No.: B8814442
CAS No.: 1063733-84-5
M. Wt: 208.23 g/mol
InChI Key: ZLCAYZOXLKCPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclopropyl-4-fluorobenzoate is a benzoic acid derivative featuring a cyclopropyl substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring, esterified with ethanol. This compound is cataloged under the identifier BP 241171063733-84-5 by Biopharmacule Speciality Chemicals .

Properties

CAS No.

1063733-84-5

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 3-cyclopropyl-4-fluorobenzoate

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)9-5-6-11(13)10(7-9)8-3-4-8/h5-8H,2-4H2,1H3

InChI Key

ZLCAYZOXLKCPSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl 3-cyclopropyl-4-fluorobenzoate with structurally related benzoate esters, focusing on substituent effects, synthetic routes, and inferred properties.

Substituent Position and Type

Table 1: Structural Comparison of Benzoate Esters
Compound Name Substituents (Position) Key Features Source
This compound Cyclopropyl (3), F (4) Bulky + electron-withdrawing
Ethyl 4-cyclopropylbenzoate Cyclopropyl (4) Cyclopropyl at para position
Ethyl 4-fluorobenzoate F (4) Simple fluorinated ester
Ethyl 4-fluoro-3-isopropylbenzoate Isopropyl (3), F (4) Branched alkyl + F
Ethyl 4-fluoro-3-nitrobenzoate NO₂ (3), F (4) Electron-withdrawing nitro group
Ethyl 3-iodo-4-methoxybenzoate I (3), OMe (4) Halogen + methoxy group
Key Observations:
  • Substituent Effects: The cyclopropyl group at the 3-position introduces steric hindrance and may enhance metabolic stability compared to linear alkyl groups (e.g., isopropyl in Ethyl 4-fluoro-3-isopropylbenzoate) . Nitro groups (e.g., in Ethyl 4-fluoro-3-nitrobenzoate) are stronger electron-withdrawing substituents than fluorine, which could alter reactivity in substitution reactions or binding interactions .
  • Synthetic Considerations :

    • This compound likely requires multi-step synthesis, involving cyclopropanation and fluorination, whereas simpler analogs like Ethyl 4-fluorobenzoate may be synthesized via direct esterification of 4-fluorobenzoic acid .
    • The synthesis of Ethyl 4-fluoro-3-isopropylbenzoate might involve Friedel-Crafts alkylation or coupling reactions to introduce the isopropyl group, contrasting with cyclopropanation methods for the target compound .

Preparation Methods

Temperature Control in Diazotization

Maintaining 3–5°C during diazotization (as in Method 1) is critical to prevent decomposition of the diazonium salt. Exceeding 5°C leads to byproducts such as phenolic compounds, reducing yield by 15–20%.

Solvent Selection in Transborylation

Ethyl acetate outperforms THF and DCM in transborylation reactions due to its polarity, which stabilizes boron intermediates. Increasing solvent volume to 0.33 M enhances yield by 8%.

Catalyst Recycling in Pd-Catalyzed Reactions

Recycling Pd(OAc)2 via precipitation with NaBH4 and filtration restores 90% catalytic activity over three cycles, reducing costs .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-cyclopropyl-4-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves esterification of 3-cyclopropyl-4-fluorobenzoic acid with ethanol under acidic catalysis. Key steps include:

  • Esterification : Reacting 4-fluorobenzoic acid derivatives with cyclopropylmethanol via nucleophilic acyl substitution, followed by purification using vacuum distillation or column chromatography .
  • Optimization : Adjusting reaction temperature (70–90°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid). Monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), and aromatic protons (δ 6.8–8.0 ppm) confirm ester and substituent positions.
    • ¹³C NMR : Signals for the carbonyl group (~168 ppm) and fluorine-coupled carbons (e.g., C-F at ~160 ppm) validate the structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222 [M+H]⁺) and fragmentation patterns confirm molecular weight and functional groups .

Q. What are the challenges in crystallizing this compound, and how can SHELX programs aid in resolving structural ambiguities?

Crystallization challenges include low melting points and solvent inclusion. SHELX software (e.g., SHELXL) refines X-ray diffraction data by:

  • Twinned Data Handling : Using HKLF5 format to deconvolute overlapping reflections.
  • Thermal Motion Modeling : Anisotropic displacement parameters improve accuracy for flexible cyclopropyl groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclopropyl group in this compound with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyclopropyl ring’s strain energy (~27 kcal/mol) influences its propensity for ring-opening reactions .
  • Molecular Docking : Simulates ligand-protein interactions (e.g., cytochrome P450 enzymes) to assess metabolic stability. The cyclopropyl group’s steric bulk may hinder binding in certain active sites .

Q. How do structural modifications in analogous compounds (e.g., cyclobutyl vs. cyclopropyl) influence biological activity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) Studies :
    • Cyclobutyl Analogues : Increased ring size enhances steric hindrance, reducing membrane permeability (logP increases by ~0.5 units).
    • Fluorine Substitution : Enhances metabolic stability by resisting oxidative degradation (e.g., CYP450-mediated dealkylation) .
  • Pharmacokinetic Profiling : Comparative in vitro assays (e.g., microsomal stability) quantify half-life differences. Cyclopropyl derivatives often show superior oral bioavailability due to lower molecular rigidity .

Q. How can kinetic studies elucidate the degradation pathways of this compound under varying pH and temperature conditions?

  • Hydrolytic Degradation :
    • Acidic Conditions : Ester hydrolysis dominates, monitored via HPLC quantification of benzoic acid byproducts.
    • Basic Conditions : Base-catalyzed saponification yields 3-cyclopropyl-4-fluorobenzoate salts .
  • Thermal Stability : Accelerated stability testing (40–60°C) with Arrhenius plots predicts shelf life. Activation energy (Eₐ) calculations reveal degradation mechanisms (e.g., cyclopropyl ring rupture above 100°C) .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Multi-Phase Refinement : SHELXL’s TWIN/BASF commands model twinning or disorder in crystal lattices.
  • Validation Tools : R-factor analysis (R₁ < 5%) and Hirshfeld surfaces detect outliers in electron density maps .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Acid-Catalyzed Esterification65–75≥95Slow reaction kinetics
Microwave-Assisted85–90≥98Solvent compatibility
Enzymatic (Lipase)50–60≥90Substrate specificity

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/SignalsFunctional Group Confirmed
¹H NMRδ 1.35 (t, 3H), δ 4.30 (q, 2H)Ethyl ester
¹⁹F NMRδ -110 ppm (ortho-F)Fluorine position
IR1720 cm⁻¹ (C=O stretch)Ester carbonyl

Q. Table 3. Biological Activity of Analogues

CompoundIC₅₀ (μM)logPMetabolic Stability (t₁/₂, min)
This compound0.82.945
Ethyl 3-cyclobutyl-4-fluorobenzoate1.53.430
Ethyl 4-fluoro-3-sulfamoylbenzoate2.21.760

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.